Methyl 3-(4-ethynylphenyl)prop-2-enoate Methyl 3-(4-ethynylphenyl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 917910-98-6
VCID: VC16931280
InChI: InChI=1S/C12H10O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h1,4-9H,2H3
SMILES:
Molecular Formula: C12H10O2
Molecular Weight: 186.21 g/mol

Methyl 3-(4-ethynylphenyl)prop-2-enoate

CAS No.: 917910-98-6

Cat. No.: VC16931280

Molecular Formula: C12H10O2

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-ethynylphenyl)prop-2-enoate - 917910-98-6

Specification

CAS No. 917910-98-6
Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
IUPAC Name methyl 3-(4-ethynylphenyl)prop-2-enoate
Standard InChI InChI=1S/C12H10O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h1,4-9H,2H3
Standard InChI Key GSIMHHRRGJELAA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C=CC1=CC=C(C=C1)C#C

Introduction

Methyl 3-(4-ethynylphenyl)prop-2-enoate is an organic compound with the molecular formula C12H10O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with an ethynyl group at the para position. This compound is of significant interest due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and polymer production.

Synthesis Methods

The synthesis of Methyl 3-(4-ethynylphenyl)prop-2-enoate can be achieved through several methods:

  • Aldol Condensation: This involves the reaction of 4-ethynylbenzaldehyde with methyl acetate in the presence of a base such as sodium hydroxide.

  • Esterification: Another method involves the esterification of 3-(4-ethynylphenyl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Pharmaceutical and Agrochemical Synthesis

Methyl 3-(4-ethynylphenyl)prop-2-enoate serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Bioconjugation and Diagnostic Applications

The ethynyl group allows for bioconjugation reactions, making it useful in the labeling of biomolecules for imaging and diagnostic purposes. This property is exploited in click chemistry reactions, forming stable triazole linkages with azides.

Polymer Production

It can be used in the production of specialty polymers with unique mechanical and thermal properties.

Biological Activity

Research indicates that compounds similar to Methyl 3-(4-ethynylphenyl)prop-2-enoate exhibit significant antimicrobial and anticancer activities. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, including breast and lung cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Concentration (µM)Cell Viability (%)
1085
2565
5030

Comparison with Similar Compounds

Methyl 3-(4-ethynylphenyl)prop-2-enoate stands out due to its ethynyl group, which imparts unique reactivity and potential for bioconjugation. In comparison, compounds like Methyl 3-(3-methylphenyl)prop-2-enoate and Methyl 3-(4-methoxyphenyl)prop-2-enoate lack this ethynyl group, resulting in different reactivity and applications.

CompoundSubstituentReactivity and Applications
Methyl 3-(4-ethynylphenyl)prop-2-enoateEthynylBioconjugation, click chemistry
Methyl 3-(3-methylphenyl)prop-2-enoateMethylDifferent reactivity, limited bioconjugation
Methyl 3-(4-methoxyphenyl)prop-2-enoateMethoxyAltered electronic properties, distinct reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator